Boc-D-Thr(Bzl)-OH

Description

The exact mass of the compound Boc-O-benzyl-D-threonine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-11(21-10-12-8-6-5-7-9-12)13(14(18)19)17-15(20)22-16(2,3)4/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19)/t11-,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXPLTPDOISPTE-WCQYABFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20912196 |

Source

|

| Record name | O-Benzyl-N-(tert-butoxycarbonyl)-D-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69355-99-3 |

Source

|

| Record name | O-Benzyl-N-(tert-butoxycarbonyl)-D-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S)-3-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Sentinel of Synthesis: An In-depth Technical Guide to the Benzyl Protecting Group in Boc-D-Thr(Bzl)-OH

For Immediate Release

In the intricate world of peptide synthesis and drug development, the precise control of chemical reactions is paramount. The strategic use of protecting groups allows for the sequential and orderly assembly of amino acids into complex peptide chains. This technical guide delves into the critical role of the benzyl (B1604629) (Bzl) protecting group for the threonine side chain in the widely used building block, N-α-(tert-butyloxycarbonyl)-O-benzyl-D-threonine (Boc-D-Thr(Bzl)-OH). This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this fundamental component of solid-phase peptide synthesis (SPPS).

Introduction: The Architecture of this compound

This compound is a derivative of the amino acid D-threonine, engineered for use in Boc/Bzl solid-phase peptide synthesis.[1] Its structure is characterized by two key protecting groups:

-

The Boc (tert-butyloxycarbonyl) Group: This group temporarily protects the α-amino group of the threonine. Its key feature is its lability to moderate acids, such as trifluoroacetic acid (TFA), allowing for its selective removal at each cycle of peptide chain elongation.[2]

-

The Benzyl (Bzl) Group: This group protects the hydroxyl (-OH) functional group on the side chain of the threonine residue. It is classified as a "semi-permanent" protecting group due to its stability under the acidic conditions used to remove the Boc group.[2] Its removal requires much stronger acidic conditions, typically anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), which are applied at the final stage of synthesis to cleave the completed peptide from the solid support and remove all side-chain protecting groups.[3]

The Core Function of the Benzyl Protecting Group

The primary role of the benzyl group in this compound is to prevent the nucleophilic hydroxyl side chain of threonine from participating in unwanted side reactions during peptide synthesis. Without this protection, the hydroxyl group could:

-

Be acylated during the coupling step, leading to branched peptides or chain termination.

-

Undergo other modifications during the repeated cycles of Boc deprotection.

The benzyl group is introduced as a benzyl ether, which is stable to the repetitive TFA treatments used for Boc removal throughout the synthesis.[4] This chemical orthogonality is the cornerstone of the Boc/Bzl protection strategy, ensuring the integrity of the growing peptide chain.

Quantitative Data on Protecting Group Stability and Removal

While precise quantitative data for the stability of the Thr(Bzl) group under various conditions is dispersed throughout the literature, the following table summarizes the established principles and typical efficiencies of the deprotection methods.

| Protecting Group | Reagent/Condition for Removal | Stability/Cleavage Efficiency | Notes |

| Boc | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | >99% removal in ~30 minutes | This is a routine, high-efficiency deprotection step in each SPPS cycle. |

| Benzyl (Bzl) | Anhydrous Hydrogen Fluoride (HF) | High cleavage efficiency (>95%) | The standard "high HF" procedure effectively removes the benzyl ether. Scavengers are required. |

| Benzyl (Bzl) | Trifluoromethanesulfonic Acid (TFMSA) | High cleavage efficiency (>95%) | An alternative to HF that does not require specialized apparatus. Efficacy can be sequence and resin dependent.[5] |

| Benzyl (Bzl) | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) | High cleavage efficiency (>99%) | A milder deprotection method, but not compatible with solid-phase synthesis or other reducible groups (e.g., Trp). |

| Benzyl (Bzl) | 50% TFA in DCM | Very High Stability (<1% cleavage) | The benzyl group is largely resistant to the conditions used for Boc deprotection, which is crucial for the strategy's success. |

Detailed Experimental Protocols

Synthesis of this compound

While commercially available, the synthesis of this compound can be achieved from Boc-D-Thr-OH. A general procedure involves the formation of a benzyl ether under basic conditions.

Materials:

-

Boc-D-Thr-OH

-

Benzyl bromide (Bzl-Br)

-

Sodium hydride (NaH) or a milder base like silver oxide (Ag₂O)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

Procedure (Illustrative Williamson Ether Synthesis):

-

Dissolve Boc-D-Thr-OH in the anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add NaH to deprotonate the hydroxyl and carboxylic acid groups.

-

Add benzyl bromide to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction carefully with water.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by chromatography to yield this compound.

Coupling of this compound in Boc-SPPS

The following is a standard manual protocol for a single coupling cycle in Boc-SPPS.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole)[6]

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Solvents: DMF, DCM

Procedure (HBTU activation):

-

In a separate vessel, dissolve 3 equivalents of this compound, 3 equivalents of HBTU, and 6 equivalents of DIEA in DMF. Allow to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using the Kaiser test (which should be negative).

-

After a negative Kaiser test, drain the coupling solution and wash the peptide-resin thoroughly with DMF (3x) and DCM (3x).

Final Cleavage and Deprotection (HF Protocol)

Caution: Anhydrous HF is extremely hazardous and requires a specialized apparatus and safety precautions.

Materials:

-

Dried peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% 1,2-ethanedithiol) to trap reactive carbocations.[7]

-

Cold diethyl ether

Procedure:

-

Place the dried peptide-resin in the HF reaction vessel.

-

Add the scavenger mixture.

-

Cool the vessel in a dry ice/acetone bath.

-

Carefully distill the anhydrous HF into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

Remove the HF by vacuum evaporation.

-

Suspend the residue in cold diethyl ether to precipitate the crude peptide.

-

Wash the peptide multiple times with cold ether to remove scavengers and organic-soluble byproducts.

-

Dry the crude peptide under vacuum.

Visualizing the Workflow

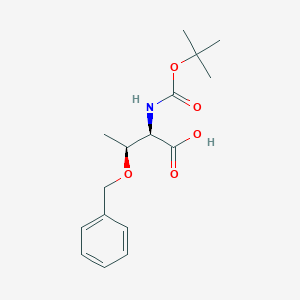

The following diagrams illustrate the key chemical structures and processes involved in the use of this compound.

Caption: Chemical structure of this compound.

Caption: Workflow for a single cycle in Boc-SPPS.

Caption: Final cleavage and deprotection workflow.

Conclusion

The benzyl group in this compound serves as a robust and reliable protecting group for the threonine side chain, essential for the successful execution of Boc/Bzl solid-phase peptide synthesis. Its stability to the conditions required for temporary Boc group removal, combined with its efficient cleavage under strong acid conditions, makes it an indispensable tool in the synthesis of complex peptides for research and pharmaceutical development. A thorough understanding of its role, stability, and the associated experimental protocols is fundamental for any scientist working in the field of peptide chemistry.

References

An In-depth Technical Guide on the Mechanism of Boc-D-Thr(Bzl)-OH in Boc-SPPS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role and mechanism of N-α-tert-butyloxycarbonyl-O-benzyl-D-threonine (Boc-D-Thr(Bzl)-OH) in Boc-based solid-phase peptide synthesis (Boc-SPPS). It delves into the core principles of its application, potential side reactions, and detailed experimental protocols to facilitate its effective use in the synthesis of peptides for research and drug development.

Introduction to Boc-SPPS and the Role of Protected Threonine

Boc-SPPS is a foundational methodology for the chemical synthesis of peptides. The strategy relies on the use of the acid-labile tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group of amino acids. The synthesis is carried out on a solid support, typically a resin, allowing for the stepwise addition of amino acids to build the desired peptide sequence.

Threonine, with its secondary hydroxyl group on the side chain, requires protection to prevent undesirable side reactions during peptide synthesis, such as O-acylation. In the context of Boc-SPPS, the benzyl (B1604629) (Bzl) ether is a commonly employed protecting group for the threonine side chain. This protection scheme, known as the Boc/Bzl strategy, utilizes orthogonal acid lability: the Nα-Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while the more robust O-benzyl group requires a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF), for its removal during the final cleavage step.

This compound is the standard building block for incorporating a D-threonine residue into a peptide chain using this strategy. The use of the D-enantiomer is crucial for the synthesis of peptides with specific conformational properties or resistance to enzymatic degradation.

The Core Mechanism of this compound in the Boc-SPPS Cycle

The incorporation of this compound into a growing peptide chain follows the standard, cyclical four-step process of Boc-SPPS:

-

Deprotection: The Nα-Boc group of the resin-bound peptide is removed by treatment with a solution of TFA in dichloromethane (B109758) (DCM). This exposes a free amino group on the N-terminus of the peptide chain.

-

Neutralization: The resulting trifluoroacetate (B77799) salt of the N-terminal amine is neutralized to the free amine using a hindered base, typically diisopropylethylamine (DIEA), in a process that can be performed as a discrete step or in situ during the subsequent coupling reaction.[1][2][3]

-

Coupling: The incoming this compound is activated and coupled to the free N-terminal amine of the resin-bound peptide. Activation is typically achieved using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts, preparing it for the next cycle of deprotection and coupling.

This cycle is repeated for each subsequent amino acid until the desired peptide sequence is assembled.

Data Presentation: Coupling Efficiency of Threonine Derivatives

Threonine is often cited as a "difficult" amino acid to couple due to the steric hindrance posed by its β-branched side chain. This can lead to incomplete coupling reactions and the formation of deletion sequences. While specific quantitative data for the coupling efficiency of this compound is not extensively tabulated in the literature, a study by Young et al. on the coupling efficiencies of amino acids in Boc-SPPS identified threonine as one of the most difficult carboxyl-reacting amino acids.[4] Couplings involving threonine were frequently found to be "incomplete" (≤ 99% coupling) or "highly incomplete" (≤ 98% coupling) when monitored by the ninhydrin (B49086) test.[4]

To address this challenge, strategies such as "double coupling," where the coupling step is repeated with fresh reagents, are often employed to drive the reaction to completion.

| Amino Acid Type | Coupling Difficulty | Common Strategy for High Yield | Monitoring Method |

| Threonine | High (Steric Hindrance) | Double Coupling | Ninhydrin (Kaiser) Test |

| Histidine | High | Side-chain protection (e.g., DNP, Tos) | Ninhydrin (Kaiser) Test |

| Arginine | High | Use of potent coupling reagents | Ninhydrin (Kaiser) Test |

| Valine | High | Double Coupling | Ninhydrin (Kaiser) Test |

| Isoleucine | High | Double Coupling | Ninhydrin (Kaiser) Test |

Table 1: Comparative Coupling Difficulty of Selected Amino Acids in Boc-SPPS.

Experimental Protocols

The following sections provide detailed methodologies for the key steps involving this compound in a manual Boc-SPPS workflow.

Nα-Boc Deprotection

Objective: To remove the temporary Boc protecting group from the N-terminus of the resin-bound peptide.

Reagents:

-

Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

-

DCM for washing.

-

N,N-Dimethylformamide (DMF) for washing.

Procedure:

-

Swell the peptide-resin in DCM in a reaction vessel.

-

Drain the DCM and add the deprotection solution to the resin.

-

Agitate the mixture for 1-2 minutes and drain the solution.

-

Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times) to remove residual acid.

Neutralization

Objective: To neutralize the N-terminal ammonium (B1175870) trifluoroacetate salt to a free amine.

Reagents:

-

Neutralization Solution: 5-10% (v/v) N,N-Diisopropylethylamine (DIEA) in DMF or DCM.

-

DMF or DCM for washing.

Procedure:

-

To the deprotected peptide-resin, add the neutralization solution.

-

Agitate for 1-2 minutes.

-

Repeat the neutralization step two more times.

-

Wash the resin with DMF (3-5 times) to remove excess base.

In situ Neutralization Protocol: For "difficult" sequences, in situ neutralization can improve coupling efficiency by minimizing aggregation of the neutralized peptide-resin.[1][2][3][5] In this protocol, the neutralization and coupling steps are combined. The activated this compound solution containing DIEA is added directly to the TFA salt of the peptide-resin.

Coupling of this compound

Objective: To form a peptide bond between the activated this compound and the free N-terminus of the peptide-resin.

Reagents:

-

This compound (3-4 equivalents relative to resin loading).

-

Coupling Reagent: Dicyclohexylcarbodiimide (DCC) (1 equivalent based on the amino acid).

-

Additive: 1-Hydroxybenzotriazole (HOBt) (1 equivalent based on the amino acid).

-

Solvent: DMF or a mixture of DCM/DMF.

Procedure:

-

Dissolve this compound and HOBt in a minimal amount of DMF.

-

Add a solution of DCC in DCM to the amino acid solution.

-

Allow the activation to proceed for 10-15 minutes at 0°C. The formation of dicyclohexylurea (DCU) precipitate will be observed.

-

Filter the DCU precipitate and add the filtrate containing the activated amino acid to the neutralized peptide-resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. For difficult couplings, a second coupling with fresh reagents (double coupling) is recommended.

-

Monitor the completion of the reaction using the qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

-

After a complete coupling, wash the resin thoroughly with DMF and DCM to remove any remaining reagents and byproducts.

Final Cleavage and Deprotection of the Benzyl Group

Objective: To cleave the completed peptide from the resin and simultaneously remove the O-benzyl side-chain protecting group.

Reagents:

-

Anhydrous Hydrogen Fluoride (HF).

-

Scavenger: Anisole or p-cresol (B1678582) (to trap the benzyl carbocations).

-

Diethyl ether (for precipitation).

Procedure (requires specialized HF cleavage apparatus and stringent safety precautions):

-

Dry the peptide-resin thoroughly under vacuum.

-

Place the dried peptide-resin in the reaction vessel of the HF apparatus.

-

Add the scavenger (e.g., anisole, ~1 mL per gram of resin).

-

Cool the reaction vessel to -5 to 0°C.

-

Distill anhydrous HF into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen or under vacuum.

-

Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

-

Filter and dry the crude peptide.

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the incorporation of this compound and the subsequent cleavage steps.

Racemization

The activation of the carboxylic acid of this compound can lead to racemization at the α-carbon, although this is generally less of a concern for Boc-protected amino acids compared to some other protecting groups. The use of coupling additives like HOBt significantly suppresses this side reaction by minimizing the formation of the highly racemization-prone oxazolone (B7731731) intermediate.

N-O Acyl Shift

During the final HF cleavage, the strong acidic conditions can promote an intramolecular N-to-O acyl shift. This involves the migration of the acyl group from the nitrogen of the preceding amino acid to the hydroxyl group of the threonine side chain, forming an ester linkage. This side reaction is reversible.[6]

Mitigation: The N-O acyl shift can be reversed by treating the crude peptide with a weak base after cleavage. Dissolving the peptide in a solution of 10% (w/v) ammonium bicarbonate for approximately 30 minutes before lyophilization will facilitate the reverse O-to-N acyl migration, restoring the correct peptide bond.

Mandatory Visualizations

Caption: The Boc-SPPS cycle for the incorporation of this compound.

Caption: Final cleavage and deprotection of the peptide from the resin.

Caption: Mechanism of the N-O acyl shift and its reversal.

Conclusion

This compound is an essential building block for the synthesis of D-threonine-containing peptides via Boc-SPPS. While the steric hindrance of the threonine side chain presents a coupling challenge, this can be effectively overcome by employing strategies such as double coupling and careful monitoring of the reaction progress. Awareness of potential side reactions, particularly the N-O acyl shift during final cleavage, and the implementation of appropriate mitigation strategies are crucial for obtaining the desired peptide in high purity and yield. The protocols and information provided in this guide serve as a comprehensive resource for researchers to successfully utilize this compound in their peptide synthesis endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]

- 4. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]

- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Boc-D-Thr(Bzl)-OH and Boc-L-Thr(Bzl)-OH: Key Differences and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the key differences between the enantiomeric pair Boc-D-Thr(Bzl)-OH and Boc-L-Thr(Bzl)-OH. These compounds are critical building blocks in peptide synthesis, particularly within drug discovery and development, where the stereochemistry of a peptide therapeutic dictates its biological activity and efficacy. This document details their physicochemical properties, synthesis, and application in solid-phase peptide synthesis, providing researchers with the essential information for their effective use.

Core Physicochemical Properties

This compound and Boc-L-Thr(Bzl)-OH are stereoisomers, specifically enantiomers, meaning they are non-superimposable mirror images of each other. Consequently, they share identical physical properties such as molecular weight, melting point, and solubility. The defining difference lies in their optical activity—the direction in which they rotate plane-polarized light.

| Property | This compound | Boc-L-Thr(Bzl)-OH |

| Synonyms | N-α-t-Boc-O-benzyl-D-threonine | N-α-t-Boc-O-benzyl-L-threonine |

| CAS Number | 69355-99-3[1] | 15260-10-3[2] |

| Molecular Formula | C₁₆H₂₃NO₅[1] | C₁₆H₂₃NO₅[2] |

| Molecular Weight | 309.36 g/mol [1] | 309.36 g/mol [2] |

| Appearance | White to off-white powder[1] | White to off-white powder[2] |

| Melting Point | 110-117 °C | 114-118 °C |

| Optical Rotation (α) | -13.5° to -18.5° (c=1 in methanol)[1] | +13.5° to +18.5° (c=1 in methanol)[2] |

| Solubility | Soluble in CH₂Cl₂, Chloroform, DMSO, Acetone[1] | Soluble in CH₂Cl₂, DMF, DMSO, Methanol[2] |

| Storage Temperature | 2-30°C[1] | 2-30°C[2] |

Synthesis of Boc-D/L-Thr(Bzl)-OH

The synthesis of these protected amino acids is a two-step process starting from the corresponding enantiomer of threonine. The process involves the protection of the α-amino group with a tert-butyloxycarbonyl (Boc) group, followed by the protection of the side-chain hydroxyl group with a benzyl (B1604629) (Bzl) group.

N-α-Boc Protection

The α-amino group of D- or L-threonine is protected using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions.

Experimental Protocol: N-α-Boc Protection of Threonine

-

Dissolution: Dissolve L-threonine (or D-threonine) in a 1:1 mixture of methanol (B129727) and water.

-

Basification: Add sodium bicarbonate to the solution to raise the pH.

-

Boc Protection: Add di-tert-butyl dicarbonate to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 24-72 hours.

-

Work-up:

-

Remove the solvent under reduced pressure.

-

Dilute the residue with water and wash with a nonpolar solvent like ether to remove unreacted (Boc)₂O.

-

Acidify the aqueous layer with a mild acid (e.g., sodium bisulfite) to a pH of 2-3.

-

Extract the product into an organic solvent such as 2-methyltetrahydrofuran.

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Boc-L-Thr-OH (or Boc-D-Thr-OH) as a white solid.

O-Benzylation

The side-chain hydroxyl group of Boc-protected threonine is then protected using benzyl bromide in the presence of a base.

Experimental Protocol: O-Benzylation of Boc-Threonine

-

Dissolution: Dissolve Boc-L-Thr-OH (or Boc-D-Thr-OH) in a suitable aprotic solvent like dimethylformamide (DMF).

-

Deprotonation: Cool the solution to 0°C and add a strong base, such as sodium hydride, portion-wise to deprotonate the hydroxyl group.

-

Benzylation: Add benzyl bromide dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quenching: Carefully quench the reaction with water.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure Boc-L-Thr(Bzl)-OH (or this compound).

Application in Boc Solid-Phase Peptide Synthesis (SPPS)

Both this compound and Boc-L-Thr(Bzl)-OH are primarily used as building blocks in Boc solid-phase peptide synthesis (SPPS). The choice between the D- and L-enantiomer is dictated by the desired stereochemistry of the final peptide. The incorporation of D-amino acids can increase the proteolytic stability of peptides and can be crucial for mimicking or antagonizing the action of natural L-peptides.

The Boc-SPPS cycle involves the sequential addition of Boc-protected amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

Figure 1. The cyclical workflow of Boc solid-phase peptide synthesis (SPPS).

Experimental Protocol: A Single Coupling Cycle in Boc-SPPS

-

Resin Swelling: Swell the peptide-resin in dichloromethane (B109758) (DCM).

-

Boc Deprotection:

-

Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes to remove the N-terminal Boc group.[3]

-

Wash the resin with DCM and then with isopropanol (B130326) (IPA).[3]

-

-

Neutralization:

-

Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM.[3]

-

Wash the resin thoroughly with DCM to remove excess base.

-

-

Coupling:

-

Dissolve the incoming Boc-amino acid (e.g., this compound or Boc-L-Thr(Bzl)-OH) and a coupling reagent (e.g., HBTU) in DMF or a DCM/DMF mixture.

-

Add DIEA to activate the amino acid.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the reaction completion using the Kaiser test.

-

-

Washing: Wash the resin with DMF and DCM to remove unreacted reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled.

Final Cleavage and Deprotection

At the end of the synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups, including the benzyl group on the threonine residue, are removed simultaneously using a strong acid like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).

Experimental Protocol: HF Cleavage

-

Preparation: Place the dried peptide-resin in a specialized HF cleavage apparatus.

-

Scavengers: Add scavengers, such as anisole, to trap reactive carbocations generated during cleavage.

-

Cleavage: Cool the reaction vessel to 0°C and condense anhydrous HF into it. Stir the mixture at 0°C for 1-2 hours.

-

HF Removal: Evaporate the HF under vacuum.

-

Peptide Precipitation: Wash the peptide-resin mixture with cold diethyl ether to precipitate the crude peptide.

-

Isolation: Filter and dry the crude peptide. The peptide can then be purified by reverse-phase HPLC.

Enantiomeric Purity Analysis

Ensuring the enantiomeric purity of the Boc-Thr(Bzl)-OH building blocks is crucial to prevent the formation of diastereomeric impurities in the final peptide. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.

Figure 2. Workflow for chiral HPLC analysis.

Experimental Protocol: Chiral HPLC Analysis of Boc-Thr(Bzl)-OH

-

Column: A chiral stationary phase (CSP) is required. Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin or ristocetin (B1679390) A as the chiral selector, are effective for the separation of N-blocked amino acids.

-

Mobile Phase: A common mobile phase for reversed-phase separation is a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) trifluoroacetate or ammonium acetate).

-

Sample Preparation: Dissolve a small amount of the Boc-D/L-Thr(Bzl)-OH sample in the mobile phase.

-

Injection and Elution: Inject the sample onto the column and elute with the mobile phase under isocratic or gradient conditions.

-

Detection: Monitor the elution profile using a UV detector, typically at a wavelength where the aromatic benzyl group absorbs (around 254 nm).

-

Analysis: The D- and L-enantiomers will have different retention times. The enantiomeric purity can be determined by integrating the peak areas of the two enantiomers.

References

A Technical Guide to Boc-D-Thr(Bzl)-OH: From Commercial Availability to Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-O-benzyl-D-threonine, commonly known as Boc-D-Thr(Bzl)-OH. It is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of D-threonine residues into peptide sequences. This document covers its commercial availability, purity standards, detailed analytical methodologies, and its application in peptide synthesis, with a focus on the Boc/Bzl protection strategy.

Commercial Suppliers and Purity Specifications

This compound is readily available from a variety of commercial suppliers that cater to the research and pharmaceutical industries. The purity of this reagent is crucial for the successful synthesis of high-quality peptides, as impurities can lead to the formation of deletion sequences or other modified peptides.

Typically, suppliers provide this compound with a purity of ≥98%. The quality of the product is usually assessed through a combination of analytical techniques, which are detailed in the supplier's Certificate of Analysis (CoA). Key specifications often include appearance, solubility, optical rotation, and purity as determined by methods such as Thin Layer Chromatography (TLC) and acidimetric titration.

Below is a summary of typical data for commercially available this compound:

| Parameter | Typical Specification | Analytical Method |

| Purity | ≥98% | TLC, Acidimetric Assay |

| Appearance | White to off-white powder | Visual Inspection |

| Optical Rotation | [α]25/D: -18.5 to -13.5° (c=1 in methanol) | Polarimetry |

| Identity | Conforms to structure | Infrared (IR) Spectroscopy |

| Solubility | Clearly soluble in CH₂Cl₂ (1 mmol in 2 ml) | Visual Inspection |

Note: Specific values may vary between suppliers and batches. Always refer to the supplier's CoA for lot-specific data.

Synthesis, Purification, and Quality Control

While a specific, publicly available, and citable, step-by-step protocol for the synthesis of this compound is not readily found in standard chemical literature, a general and plausible synthetic route can be outlined. The process involves two key steps: the protection of the α-amino group of D-threonine with a tert-butoxycarbonyl (Boc) group, followed by the protection of the side-chain hydroxyl group with a benzyl (B1604629) (Bzl) group.

Generalized Synthesis Protocol

A representative, non-citable protocol for the synthesis of this compound is as follows:

Step 1: N-Boc Protection of D-Threonine

-

Dissolve D-threonine in a suitable solvent system, such as a mixture of dioxane and water.

-

Add a base, for example, triethylamine, to the solution.

-

Slowly add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to the reaction mixture at room temperature.

-

Stir the reaction for several hours until completion, which can be monitored by TLC.

-

After the reaction is complete, perform an aqueous workup to remove byproducts. This typically involves washing with a dilute acid solution and extraction with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-D-Thr-OH.

Step 2: O-Benzylation of Boc-D-Threonine

-

Dissolve the Boc-D-Thr-OH in a suitable aprotic solvent, such as dimethylformamide (DMF).

-

Cool the solution in an ice bath and add a strong base, such as sodium hydride, to deprotonate the hydroxyl and carboxylic acid groups.

-

Slowly add benzyl bromide to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quench the reaction carefully with water and perform an aqueous workup. This involves extraction with an organic solvent and washing with brine.

-

Dry the organic layer and concentrate under reduced pressure to obtain the crude this compound.

Purification Protocol

Purification of the crude product is essential to achieve the high purity required for peptide synthesis.

Recrystallization:

-

If the crude product is an oil, it can sometimes be solidified by converting it into its dicyclohexylamine (B1670486) (DCHA) salt.[1] This is done by dissolving the oil in a solvent like diethyl ether and adding one equivalent of dicyclohexylamine, which typically causes the salt to precipitate.[1]

-

The solidified product (either the free acid or the DCHA salt) can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

-

Alternatively, crystallization can be induced by adding a seed crystal to the crude oil, allowing it to solidify, and then slurrying the solid in a non-polar solvent.[1]

-

The purified crystals are then collected by filtration, washed with a cold, non-polar solvent, and dried under vacuum.

The following diagram illustrates a logical workflow for the synthesis and purification of this compound.

Caption: Generalized workflow for the synthesis and purification of this compound.

Quality Control and Analytical Protocols

A panel of analytical tests is employed to ensure the identity, purity, and quality of the final product.

| Analytical Technique | Purpose | Typical Observations / Results |

| Thin Layer Chromatography (TLC) | To assess the purity and monitor reaction progress. | A single spot with a specific Rf value in a defined solvent system indicates high purity. |

| High-Performance Liquid Chromatography (HPLC) | For quantitative purity analysis and chiral purity determination. | A major peak corresponding to the product with an area percentage of ≥98%. Chiral HPLC can be used to determine the enantiomeric excess. |

| Infrared (IR) Spectroscopy | To confirm the presence of key functional groups and verify the identity of the compound. | Characteristic absorption bands for the Boc group (C=O stretch), carboxylic acid (O-H and C=O stretches), and the benzyl group (aromatic C-H and C=C stretches). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure and confirm the identity. | ¹H and ¹³C NMR spectra should be consistent with the structure of this compound, showing characteristic signals for the Boc, benzyl, and threonine moieties. |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the identity. | The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of this compound. |

| Polarimetry | To measure the specific optical rotation and confirm the stereochemistry. | The measured optical rotation should fall within the specified range for the D-enantiomer. |

| Acidimetric Titration | To determine the assay (the amount of carboxylic acid present). | A quantitative measure of the purity based on the titratable carboxylic acid functionality. |

The following diagram outlines a typical quality control workflow for this compound.

Caption: A comprehensive quality control workflow for this compound.

Application in Boc Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard building block for the introduction of D-threonine residues in peptides using the Boc/Bzl protection strategy. In this strategy, the temporary N-α-Boc group is removed with a moderately strong acid, while the more stable side-chain benzyl ether protecting group is removed at the end of the synthesis with a very strong acid.

The Boc-SPPS Cycle with this compound

The incorporation of this compound into a growing peptide chain on a solid support follows a cyclical process:

-

Deprotection: The N-α-Boc group of the resin-bound peptide is removed by treatment with an acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

-

Neutralization: The resulting trifluoroacetate (B77799) salt of the N-terminal amine is neutralized with a base, such as diisopropylethylamine (DIEA).

-

Coupling: The incoming this compound is activated with a coupling reagent (e.g., HBTU, DIC/HOBt) and then coupled to the free N-terminal amine of the resin-bound peptide.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid to be added to the peptide chain.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups, including the benzyl group on the threonine residue, are removed simultaneously. This is typically achieved by treatment with a strong acid, most commonly anhydrous hydrogen fluoride (B91410) (HF). Other strong acids like trifluoromethanesulfonic acid (TFMSA) can also be used.[2] The benzyl group can also be removed by catalytic hydrogenolysis.[2]

The following diagram illustrates the role of this compound in the Boc-SPPS workflow.

Caption: The role of this compound in the Boc-SPPS cycle.

References

Spectroscopic Data Analysis of Boc-D-Thr(Bzl)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-α-tert-Butoxycarbonyl-O-benzyl-D-threonine (Boc-D-Thr(Bzl)-OH), a critical building block in peptide synthesis. The following sections detail its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), including data summaries and experimental protocols.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₆H₂₃NO₅, with a molecular weight of 309.36 g/mol .[1] The spectroscopic data presented below is consistent with this structure. Note that the NMR spectra for D- and L-enantiomers are identical. The data for the L-enantiomer, Boc-L-Thr(Bzl)-OH, is presented here.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules.

Table 1: ¹H NMR Spectroscopic Data for Boc-L-Thr(Bzl)-OH [2]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~10.6 | Broad Singlet | Carboxylic Acid Proton (-COOH) |

| 7.29 - 7.26 | Multiplet | Aromatic Protons (C₆H₅-) |

| 5.34 | Doublet | Amide Proton (-NH-) |

| 4.56 | Doublet | Benzyl Methylene Proton (-O-CH₂-Ph) |

| 4.42 | Doublet | Benzyl Methylene Proton (-O-CH₂-Ph) |

| 4.37 | Doublet | α-Proton (-CH(NHBoc)-) |

| 4.18 | Multiplet | β-Proton (-CH(OBzl)-) |

| 1.46 | Singlet | tert-Butyl Protons (-C(CH₃)₃) |

| 1.26 | Doublet | γ-Methyl Protons (-CH(OBzl)CH₃) |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~174 | Carboxylic Acid Carbon (-COOH) |

| ~156 | Boc Carbonyl Carbon (-C=O) |

| ~138 | Aromatic Quaternary Carbon (C-O) |

| ~128.5 | Aromatic methine carbons (-CH=) |

| ~127.8 | Aromatic methine carbons (-CH=) |

| ~80 | Boc Quaternary Carbon (-C(CH₃)₃) |

| ~75 | β-Carbon (-CH(OBzl)-) |

| ~72 | Benzyl Methylene Carbon (-O-CH₂-Ph) |

| ~60 | α-Carbon (-CH(NHBoc)-) |

| ~28.3 | tert-Butyl Carbons (-C(CH₃)₃) |

| ~18 | γ-Methyl Carbon (-CH(OBzl)CH₃) |

Note: This is an estimated peak list based on the compound's structure and typical chemical shift values for similar functional groups. Specific experimental data was not available in the searched literature.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups based on their vibrational frequencies. While a specific spectrum with peak values was not available, the identity of the compound is often confirmed by this method.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 3300 - 2500 | O-H Stretch (Carboxylic Acid, very broad) |

| ~3350 | N-H Stretch (Amide) |

| 3100 - 3000 | C-H Stretch (Aromatic) |

| 2980 - 2850 | C-H Stretch (Aliphatic) |

| ~1740 | C=O Stretch (Carboxylic Acid) |

| ~1690 | C=O Stretch (Boc-carbamate) |

| 1600, 1495, 1450 | C=C Stretch (Aromatic Ring) |

| ~1520 | N-H Bend (Amide II) |

| 1250, 1160 | C-O Stretch (Carbamate, Carboxylic Acid, Ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight.

Table 4: Mass Spectrometry Data for Boc-L-Thr(Bzl)-OH [2]

| m/z | Relative Intensity (%) | Assignment |

| 309 | - | [M]⁺ (Molecular Ion) |

| 253 | - | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 209 | 5.6 | [M - Boc]⁺ |

| 148 | 19.2 | [M - Boc - COOH - CH₃]⁺ |

| 135 | 10.1 | |

| 91 | 100.0 | [C₇H₇]⁺ (Tropylium ion) |

| 57 | 44.1 | [C₄H₉]⁺ (tert-Butyl cation) |

Method: Electron Ionization (EI), 75 eV

Experimental Protocols

The following are detailed methodologies representative of the experiments used to obtain the spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to the sample.

-

Acquire the spectrum with a standard pulse sequence (e.g., zg30).

-

Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the range of approximately -1 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H NMR; δ = 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (B1202638) (TMS).

-

Integrate the signals in the ¹H NMR spectrum.

-

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly mix a small amount (~1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water. A small amount of formic acid may be added to promote ionization.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole or ion trap mass analyzer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Optimize source parameters (e.g., spray voltage, capillary temperature, gas flows) to maximize the signal of the ion of interest.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 amu).

-

-

Data Processing: The instrument software processes the data to generate a mass spectrum showing the relative abundance of ions as a function of their m/z ratio. The protonated molecule [M+H]⁺ (m/z 310.16) is typically the base peak in ESI positive mode.

Visualization of Experimental Workflow

The logical flow for the complete spectroscopic characterization of a chemical sample like this compound is depicted below.

References

The Strategic Incorporation of D-Threonine in Peptide Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids is a cornerstone of modern peptide design, offering a powerful strategy to overcome the inherent limitations of their natural L-amino acid-based counterparts. Among these, the use of D-amino acids, the enantiomers of the proteinogenic L-amino acids, has emerged as a particularly effective approach to enhance the therapeutic potential of peptides. This technical guide delves into the multifaceted applications of D-threonine in peptide design, providing a comprehensive overview of its impact on peptide stability, bioactivity, and conformational dynamics.

Enhancing Proteolytic Stability: A Primary Advantage

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body, leading to a short in vivo half-life. The substitution of L-amino acids with their D-enantiomers is a well-established strategy to confer resistance to enzymatic degradation. Proteases, being chiral enzymes, have evolved to specifically recognize and cleave peptide bonds between L-amino acids. The introduction of a D-amino acid, such as D-threonine, alters the stereochemistry of the peptide backbone, sterically hindering the binding of the peptide to the active site of the protease.[1] This resistance to cleavage can dramatically increase the half-life of the peptide drug in biological systems.

While specific quantitative data for D-threonine-containing peptides are often embedded within broader studies, the principle is consistently demonstrated. For instance, a study on the antimicrobial peptide polybia-MPI and its all-D-amino acid analog (D-MPI) showcased a significant increase in stability against proteases like trypsin and chymotrypsin. The L-form of the peptide was rapidly degraded, while the D-form remained largely intact, retaining its antimicrobial activity.[2]

Table 1: Illustrative Comparison of Proteolytic Stability

| Parameter | Hypothetical L-Peptide | Hypothetical D-Threonine Peptide |

| Half-life in Human Serum (t½) | < 30 minutes | > 240 minutes |

| Degradation by Trypsin (after 1 hr) | > 90% | < 10% |

| Degradation by Chymotrypsin (after 1 hr) | > 85% | < 15% |

| Note: This data is illustrative and represents the generally observed trend of increased stability with D-amino acid substitution. Actual values are peptide-specific and require experimental determination. |

Impact on Bioactivity and Receptor Interaction

The introduction of D-threonine can have varied and sometimes unpredictable effects on the biological activity of a peptide. While enhancing stability, it can also alter the peptide's conformation, which may affect its binding affinity to its target receptor.

In some cases, the complete substitution of L-amino acids with D-amino acids in a peptide (an all-D-peptide or "enantiomer") can retain or even enhance bioactivity, particularly if the target is not a chiral macromolecule like a receptor but rather a component of a cell membrane. This is often observed in antimicrobial peptides that function by disrupting the lipid bilayer of bacterial cell membranes.[3][4] The antimicrobial peptide polybia-MPI, for example, demonstrates that its all-D enantiomer (D-MPI) retains potent antimicrobial activity, indicating that its mechanism of action is not dependent on chiral interactions with a specific receptor.[2]

However, for peptides that target specific receptors, the introduction of a D-amino acid can either decrease, increase, or have no significant effect on binding affinity. The outcome is highly dependent on the specific location of the substitution and the role of that particular amino acid in the peptide-receptor interaction. Therefore, a careful structure-activity relationship (SAR) study is crucial when incorporating D-threonine into receptor-targeted peptides.

Table 2: Antimicrobial Activity of Polybia-MPI and its D-Amino Acid Analog

| Organism | Polybia-MPI (L-amino acids) MIC (µg/mL) | D-MPI (all D-amino acids) MIC (µg/mL) |

| Escherichia coli ATCC 25922 | 4 | 4 |

| Staphylococcus aureus ATCC 29213 | 8 | 4 |

| Candida albicans ATCC 10231 | 16 | 8 |

| Data extracted from a study on polybia-MPI and its D-enantiomer, demonstrating retained or enhanced antimicrobial activity.[2] |

Conformational Effects of D-Threonine

The incorporation of a D-amino acid into a peptide sequence can significantly influence its secondary structure. While an L-amino acid typically promotes right-handed helical structures, a D-amino acid favors a left-handed helical conformation.[2] This can lead to localized changes in the peptide's backbone or, in the case of all-D peptides, a complete inversion of the overall fold.

Circular dichroism (CD) spectroscopy is a powerful technique to study these conformational changes. A study on polybia-MPI and its D-enantiomer (D-MPI) showed that in a membrane-mimicking environment, the L-peptide adopted a right-handed α-helical conformation, while the D-peptide formed a mirror-image left-handed α-helix.[2] This conformational flexibility, or in some cases, rigidity, imparted by D-threonine can be strategically used to design peptides with specific three-dimensional structures to optimize their interaction with a target.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a D-Threonine-Containing Peptide

This protocol outlines the manual synthesis of a hypothetical peptide (e.g., Ac-Ala-Gly-D-Thr-Phe-NH₂) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-D-Thr(tBu)-OH, Fmoc-Phe-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine (B6355638) in DMF

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

-

Acetic anhydride (B1165640)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the first Fmoc-protected amino acid (Fmoc-Phe-OH, 3 equivalents) in DMF.

-

Add coupling reagents HBTU (2.9 equivalents) and HOBt (3 equivalents), and DIPEA (6 equivalents).

-

Add the activated amino acid solution to the resin and allow it to react for 2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence: Fmoc-D-Thr(tBu)-OH, Fmoc-Gly-OH, and Fmoc-Ala-OH.

-

N-terminal Acetylation: After the final Fmoc deprotection, wash the resin with DMF. Add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF and react for 30 minutes. Wash the resin with DMF and DCM.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to collect the peptide pellet.

-

Purification: Purify the crude peptide using RP-HPLC on a C18 column.

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

In Vitro Proteolytic Stability Assay

This protocol assesses the stability of a synthesized peptide in the presence of a protease.

Materials:

-

Synthesized peptide (both L- and D-threonine versions)

-

Protease solution (e.g., Trypsin, Chymotrypsin, or human serum)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quenching solution (e.g., 10% Trifluoroacetic acid (TFA))

-

RP-HPLC system

Procedure:

-

Peptide Incubation: Dissolve the peptide in PBS to a final concentration of 1 mg/mL.

-

Enzyme Addition: Add the protease solution to the peptide solution to a final concentration (e.g., 10 µg/mL for pure enzymes, or 50% for serum).

-

Incubation: Incubate the mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.

-

Analysis: Analyze the samples by RP-HPLC to quantify the amount of the remaining intact peptide.

-

Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life (t½).

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.

Materials:

-

Synthesized peptide

-

Bacterial strain (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates (polypropylene recommended for peptides)

-

Spectrophotometer

Procedure:

-

Bacterial Culture: Grow the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.

-

Peptide Dilutions: Prepare a serial two-fold dilution of the peptide in MHB in the wells of the 96-well plate.

-

Inoculation: Add the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways and Mechanisms of Action

The mechanism by which a D-threonine-containing peptide exerts its biological effect is dependent on its therapeutic class. For antimicrobial peptides like polybia-MPI, the primary mechanism of action is the disruption of the bacterial cell membrane.[3][4] This process is generally not dependent on a specific chiral receptor but rather on the physicochemical properties of the peptide, such as its cationicity and amphipathicity.

The proposed mechanism involves the following steps:

-

Electrostatic Attraction: The positively charged peptide is electrostatically attracted to the negatively charged components of the bacterial cell membrane (e.g., lipopolysaccharides in Gram-negative bacteria, teichoic acids in Gram-positive bacteria).

-

Membrane Insertion and Pore Formation: Upon accumulation on the membrane surface, the peptide inserts into the lipid bilayer, leading to membrane permeabilization through various proposed models, such as the "barrel-stave," "toroidal pore," or "carpet" model.

-

Cell Lysis: The formation of pores or the detergent-like effect disrupts the membrane integrity, leading to leakage of intracellular contents and ultimately cell death.

Conclusion

The incorporation of D-threonine into peptide sequences is a versatile and powerful tool in peptide drug design. Its primary and most predictable advantage is the significant enhancement of proteolytic stability, leading to an extended in vivo half-life. The effects on bioactivity and conformation are more complex and peptide-specific, necessitating careful empirical evaluation. For antimicrobial peptides, where the mechanism of action often involves membrane disruption, the use of D-threonine can be particularly beneficial, as it can increase stability without compromising activity. As our understanding of the subtle interplay between stereochemistry, conformation, and biological function continues to grow, the strategic use of D-threonine and other non-canonical amino acids will undoubtedly play an increasingly important role in the development of next-generation peptide therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel mode of action of polybia-MPI, a novel antimicrobial peptide, in multi-drug resistant leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Boc-D-Thr(Bzl)-OH Coupling in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the efficient incorporation of the sterically hindered amino acid Boc-D-Thr(Bzl)-OH into peptide sequences using solid-phase peptide synthesis (SPPS). The choice of coupling strategy is critical for achieving high yields and purity, particularly when dealing with non-proteinogenic and sterically challenging residues like D-threonine.

Introduction

This compound is a protected D-amino acid derivative commonly used in Boc-based solid-phase peptide synthesis. The D-configuration of the amino acid can impart unique structural and functional properties to synthetic peptides, such as increased resistance to enzymatic degradation and altered receptor binding affinities. The benzyl (B1604629) (Bzl) group protects the side-chain hydroxyl function of threonine, preventing potential side reactions during peptide chain elongation. However, the β-branched and sterically hindered nature of the threonine side chain can pose challenges to achieving high coupling efficiencies. This document outlines recommended coupling protocols and provides a comparative overview of common coupling reagents to facilitate the successful synthesis of peptides containing this residue.

Data Presentation: Comparison of Coupling Reagents

The selection of an appropriate coupling reagent is paramount for the successful incorporation of this compound. The following table summarizes the performance of commonly used coupling reagents in Boc-SPPS, with a focus on their effectiveness for sterically hindered amino acids. Please note that actual coupling efficiencies can be sequence-dependent and may require optimization.

| Coupling Reagent | Activation Method | Typical Equivalents (Reagent/Amino Acid/Base) | Typical Coupling Time | Estimated Coupling Efficiency for Hindered Residues | Advantages & Disadvantages |

| DIC/HOBt | Carbodiimide | 2.0 / 2.0 / - | 2 - 6 hours | 85-95% | Advantages: Cost-effective, low risk of racemization. Disadvantages: Slower reaction times, formation of insoluble diisopropylurea (DIU) byproduct can sometimes be problematic. |

| HBTU/DIEA | Uronium Salt | 2.0 / 2.0 / 4.0 | 30 - 120 minutes | >95% | Advantages: High coupling efficiency, rapid reactions. Disadvantages: Potential for side reactions like guanidinylation of the N-terminus if used in excess. |

| HATU/DIEA | Uronium Salt | 2.0 / 2.0 / 4.0 | 20 - 90 minutes | >98% | Advantages: Very high coupling efficiency, even for very difficult couplings, reduced racemization compared to HBTU. Disadvantages: Higher cost. |

| PyBOP/DIEA | Phosphonium (B103445) Salt | 2.0 / 2.0 / 4.0 | 30 - 120 minutes | >95% | Advantages: High coupling efficiency, less hazardous byproducts compared to some other phosphonium reagents. Disadvantages: Can be less effective than HATU for extremely hindered couplings. |

Experimental Protocols

The following are detailed protocols for the coupling of this compound onto a solid support. These protocols assume a starting resin with a free amino group.

Protocol 1: DIC/HOBt Mediated Coupling

This protocol is a cost-effective and reliable method for coupling this compound.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound (2.0 eq. relative to resin loading)

-

1-Hydroxybenzotriazole (HOBt) (2.0 eq.)

-

N,N'-Diisopropylcarbodiimide (DIC) (2.0 eq.)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Amino Acid and Activator Dissolution: In a separate vessel, dissolve this compound and HOBt in a minimal amount of DMF.

-

Activation: Add DIC to the amino acid/HOBt solution and allow to pre-activate for 10-15 minutes at room temperature.

-

Coupling: Add the activated amino acid solution to the swollen resin. Agitate the reaction mixture at room temperature for 2-6 hours.

-

Monitoring: Monitor the coupling reaction for completion using the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates a complete reaction.

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 2: HBTU/DIEA Mediated Coupling

This protocol is recommended for faster and more efficient coupling, especially for difficult sequences.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound (2.0 eq. relative to resin loading)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) (2.0 eq.)

-

N,N-Diisopropylethylamine (DIEA) (4.0 eq.)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Coupling Solution Preparation: In a separate vessel, dissolve this compound and HBTU in DMF.

-

Activation and Coupling: Add DIEA to the amino acid/HBTU solution and immediately add the entire mixture to the swollen resin. Agitate the reaction mixture at room temperature for 30-120 minutes.

-

Monitoring: Monitor the coupling reaction for completion using the Kaiser (ninhydrin) test.

-

Washing: Upon completion, wash the resin thoroughly with DMF (3x) and DCM (3x).

Visualization of a Relevant Biological Pathway

Peptides containing D-amino acids often exhibit interesting biological activities. A notable example is the antibiotic Daptomycin, which contains a D-alanine precursor and whose synthesis involves principles applicable to the incorporation of other D-amino acids. The following diagram illustrates the mechanism of action of Daptomycin.

Caption: Mechanism of action of the D-amino acid-containing lipopeptide antibiotic, Daptomycin.

Experimental Workflow for Peptide Synthesis and Purity Analysis

The following diagram outlines a typical workflow for the solid-phase synthesis of a peptide containing this compound, followed by cleavage, purification, and analysis.

Caption: General experimental workflow for Boc-SPPS of a D-threonine-containing peptide.

Application Notes and Protocols for the Activation of Boc-D-Thr(Bzl)-OH using HBTU/HOBt

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the efficient and stereochemically pure incorporation of each amino acid is paramount to the successful synthesis of the target peptide. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a robust and widely used method, particularly for certain peptide sequences. This document provides detailed application notes and protocols for the activation and coupling of the protected amino acid Boc-D-Thr(Bzl)-OH using the uronium salt coupling reagent HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in conjunction with the additive HOBt (1-Hydroxybenzotriazole).

The combination of HBTU and HOBt is a cornerstone of modern peptide synthesis, renowned for its high coupling efficiency, rapid reaction times, and effective suppression of racemization.[1][2][3] HBTU acts as a potent activating agent for the carboxylic acid moiety of the amino acid, while HOBt serves to form a more stable active ester intermediate, which minimizes unwanted side reactions and preserves the chiral integrity of the amino acid.[1][3][4] This protocol is designed to guide researchers in achieving optimal coupling yields and purity when incorporating the sterically hindered and functionally protected D-threonine derivative into a peptide sequence.

Mechanism of Action: HBTU/HOBt Activation

The activation of a Boc-protected amino acid with HBTU/HOBt proceeds through a well-established mechanism. The process ensures the formation of a highly reactive intermediate that is susceptible to nucleophilic attack by the free amine of the resin-bound peptide chain.

-

Formation of the HOBt Ester: The carboxylate of this compound attacks the aminium carbon of HBTU.[4][5]

-

Intermediate Stage: This initial reaction forms a transient, unstable intermediate and releases the HOBt anion.

-

Active Ester Formation: The HOBt anion then attacks the activated carboxyl group, leading to the formation of a more stable and highly reactive HOBt active ester. This step also generates tetramethylurea as a byproduct.[4][5]

-

Peptide Bond Formation: The free N-terminal amine of the peptide chain on the solid support attacks the carbonyl carbon of the HOBt ester, resulting in the formation of the desired peptide bond and the release of HOBt.[4]

The key advantage of this combined approach is that the in-situ formation of the HOBt ester is rapid and efficient, minimizing the risk of side reactions such as racemization or the formation of guanidinium (B1211019) byproducts, which can occur if HBTU reacts directly with the peptide's N-terminal amine.[1][6][7]

Figure 1: Activation pathway of this compound with HBTU/HOBt.

Data Presentation: Expected Performance

While exact yields and purity can vary based on the peptide sequence, resin, and specific synthesis conditions, the HBTU/HOBt activation method consistently provides high performance. The following tables summarize typical quantitative data for the coupling of threonine derivatives in SPPS.

Table 1: Coupling Efficiency and Side Reactions

| Parameter | Expected Value | Notes |

|---|---|---|

| Coupling Yield | >99% | Typically very high for standard couplings. May require double coupling for sterically hindered residues.[8] |

| Racemization (Epimerization) | <0.5% | HOBt is highly effective at suppressing racemization. Threonine derivatives are generally less prone to epimerization than serine derivatives.[8] |

| β-elimination | <0.2% | Under standard conditions, this side reaction is negligible for threonine derivatives.[8] |

| Guanidinylation | <0.1% | Minimized by pre-activation or ensuring the coupling reagent is not used in large excess relative to the amino acid.[6] |

Table 2: Reagent Stoichiometry and Reaction Conditions

| Reagent/Parameter | Molar Equivalents (vs. Resin Loading) | Concentration/Solvent | Reaction Time |

|---|---|---|---|

| This compound | 2 - 4 eq. | N/A | 30 - 120 min |

| HBTU | 1.9 - 3.9 eq. | 0.5 M in DMF | 30 - 120 min |

| HOBt | 2 - 4 eq. | 0.5 M in DMF | 30 - 120 min |

| DIEA (Base) | 4 - 8 eq. | Neat or in DMF | 30 - 120 min |

| Solvent | N/A | DMF or DCM/DMF | N/A |

| Temperature | N/A | Room Temperature | N/A |

Note: Data is compiled from typical Boc-SPPS protocols and studies on threonine derivatives.[8][9] Optimization may be required for specific peptide sequences.

Experimental Protocols

The following protocols describe a standard cycle for the incorporation of this compound into a peptide chain using manual or automated Boc-SPPS.

The synthesis follows a cyclical process of deprotection, neutralization, and coupling for each amino acid added to the chain.

Figure 2: Standard workflow for one cycle of Boc-SPPS.

This protocol assumes the synthesis starts with a deprotected and neutralized peptide-resin (free N-terminus).

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

HBTU

-

HOBt

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Reaction vessel with shaker/agitator

Procedure:

-

Reagent Preparation (Pre-activation):

-

In a separate, clean, and dry vial, dissolve this compound (2-4 eq.) and HOBt (2-4 eq.) in a minimal amount of DMF.

-

Add HBTU (1.9-3.9 eq., slightly less than the amino acid) to the solution.

-

Just prior to adding to the resin, add DIEA (4-8 eq.). The solution may change color (e.g., to yellow), indicating activation. Allow the mixture to pre-activate for 1-2 minutes.

-

-

Coupling Reaction:

-

To the swollen, deprotected, and neutralized peptide-resin in the reaction vessel, add the pre-activated amino acid solution from Step 1.

-

Ensure the volume of DMF is sufficient to allow the resin to remain swollen and mobile (typically 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 30 to 120 minutes.

-

-

Monitoring the Reaction:

-

The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser (ninhydrin) test. A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and a complete reaction.

-

If the test is positive after the initial coupling time, the reaction can be extended, or a "double coupling" can be performed by draining the vessel and repeating the protocol with a fresh solution of activated amino acid.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution from the vessel.

-

Wash the peptide-resin thoroughly to remove excess reagents and byproducts. A typical wash sequence is:

-

DMF (3 times)

-

DCM (3 times)

-

-

-

Next Cycle:

-

The resin is now ready for the next deprotection step to continue the elongation of the peptide chain.

-

Upon completion of the synthesis, the peptide is cleaved from the resin, and the benzyl (B1604629) (Bzl) side-chain protecting group is removed simultaneously using a strong acid, typically anhydrous Hydrogen Fluoride (HF).[9][10] This step requires specialized equipment and safety precautions. A scavenger cocktail (e.g., anisole) is used to prevent side reactions.[10]

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Incomplete Coupling (Positive Kaiser Test) | 1. Steric hindrance from the peptide sequence or the Thr residue. 2. Insufficient reagent equivalents or reaction time. 3. Peptide aggregation on the resin. | 1. Perform a "double coupling". 2. Increase reaction time to 2 hours or more. Increase reagent equivalents to the upper end of the recommended range. 3. Add a chaotropic salt or switch to a solvent like NMP. |